

# M435-1279: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

M435-1279 is a novel small molecule inhibitor of the ubiquitin-conjugating enzyme E2 T (UBE2T).[1] Its discovery has significant implications for the development of targeted therapies for cancers characterized by aberrant Wnt/β-catenin signaling, particularly gastric cancer.[1] M435-1279 functions by preventing the UBE2T-mediated ubiquitination and subsequent degradation of the scaffolding protein Receptor for Activated C Kinase 1 (RACK1).[1] This stabilization of RACK1 leads to the suppression of the Wnt/β-catenin pathway, thereby inhibiting cancer progression. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of M435-1279, including detailed experimental protocols and a summary of its quantitative data.

# **Discovery**

**M435-1279** was identified through a screening process of the Chemdiv and SPECS small molecular compounds libraries. The screening was designed to find a compound that could target the catalytic cysteine 86 residue of UBE2T.[1] This targeted approach led to the identification of **M435-1279** as a potent inhibitor of UBE2T.

# **Chemical Synthesis**



The detailed chemical synthesis protocol for **M435-1279** is not publicly available in the primary research literature. The compound was identified from commercial libraries, and its synthesis is likely proprietary.

#### **Chemical Properties**

Property	Value
Molecular Formula	C18H17N3O5S2
Molecular Weight	419.47 g/mol
CAS Number	1359431-16-5

# Quantitative Data In Vitro Efficacy

The following table summarizes the in vitro activity of **M435-1279** against various gastric cancer cell lines.

Cell Line	Description	IC50 (μM)
HGC27	Human gastric cancer	11.88
MKN45	Human gastric cancer	6.93
AGS	Human gastric cancer	7.76
GES-1	Human gastric epithelial	16.8

Data extracted from Yu et al., 2021.

# **Binding Affinity**

The binding affinity of **M435-1279** to its target, UBE2T, was determined by surface plasmon resonance (SPR).



Parameter	Value
Binding Constant (K D)	50.5 μΜ

Data extracted from Yu et al., 2021.

## **In Vivo Efficacy**

The in vivo efficacy of **M435-1279** was evaluated in a xenograft mouse model using MKN45 gastric cancer cells.

Treatment Group	Dosage	Tumor Growth Inhibition
M435-1279	5 mg/kg/day	Significant slowing of tumor growth

Data extracted from Yu et al., 2021.

# Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is based on the methodology described in the primary research for M435-1279.

#### Materials:

- Gastric cancer cell lines (HGC27, MKN45, AGS) and normal gastric epithelial cells (GES-1)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
- M435-1279 stock solution (in DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- DMSO
- · 96-well plates



· Microplate reader

#### Procedure:

- Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of **M435-1279** (e.g., 0, 2, 4, 8, 16, 31  $\mu$ M) for 48 hours.
- After the incubation period, add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- $\bullet$  Remove the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control (untreated) cells. The IC<sub>50</sub> value is determined from the dose-response curve.

## In Vivo Xenograft Mouse Model

This protocol is a representation of the in vivo studies conducted on M435-1279.

#### Materials:

- BALB/c nude mice (4-6 weeks old)
- MKN45 human gastric cancer cells
- Matrigel
- M435-1279 solution (for injection)
- Calipers

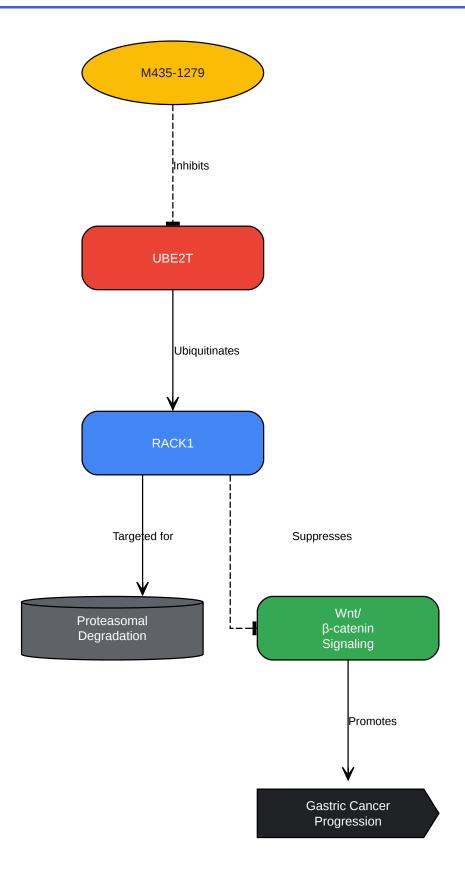
#### Procedure:



- Subcutaneously inject a suspension of 5 x 10<sup>6</sup> MKN45 cells in 100 μL of a 1:1 mixture of medium and Matrigel into the flank of each mouse.
- Allow the tumors to grow to a palpable size (approximately 100 mm<sup>3</sup>).
- Randomly assign the mice to a control group and a treatment group.
- Administer M435-1279 (5 mg/kg/day) or a vehicle control via intratumoral injection for a specified period (e.g., 18 days).
- Measure the tumor volume every few days using calipers (Volume = 0.5 × length × width²).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for RACK1, Ki-67, and β-catenin).

# Signaling Pathway and Experimental Workflow Visualizations M435-1279 Mechanism of Action



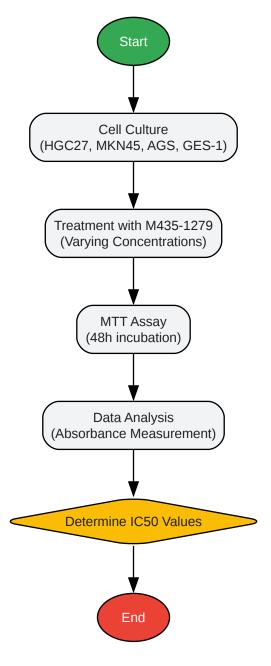


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Caption: Mechanism of M435-1279 in the UBE2T-RACK1-Wnt/ $\beta$ -catenin signaling axis.



## **Experimental Workflow for In Vitro Evaluation**



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Caption: Workflow for determining the in vitro cytotoxicity of M435-1279.

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### References

- 1. Unraveling the Role of Ubiquitin-Conjugating Enzyme UBE2T in Tumorigenesis: A Comprehensive Review [mdpi.com]
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